molecular formula C26H28N2O4S B466771 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide CAS No. 443730-91-4

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No.: B466771
CAS No.: 443730-91-4
M. Wt: 464.6g/mol
InChI Key: GNBHAIKBQXEYFW-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a complex organic compound that features a unique combination of an indole moiety, a sulfonyl group, and a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Acetamide Formation: The sulfonylated indole is reacted with 2-(2-isopropyl-5-methylphenoxy)acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the phenoxyacetamide structure can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide
  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-ethylphenoxy)acetamide

Uniqueness

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is unique due to the specific substitution pattern on the phenoxy ring, which can significantly affect its biological activity and chemical properties. The presence of the isopropyl and methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H22N2O4S
Molecular Weight422.5 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point539.3 ± 60.0 °C at 760 mmHg
LogP2.95
Exact Mass422.130028 g/mol

The biological activity of this compound is largely attributed to its structural features, particularly the indole and sulfonamide groups. These moieties are known for their pharmacological properties, including:

  • Antimicrobial Activity : The sulfonamide group enhances antibacterial properties by inhibiting bacterial folate synthesis, a critical pathway for bacterial growth.
  • Anticancer Potential : Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial activity against various pathogens. For instance, studies have shown that related acetamides can inhibit the growth of Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic use .

Anticancer Activity

In vitro studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For example, assays conducted on HepG2 liver cancer cells revealed significant reductions in cell viability at concentrations as low as 12.5 µg/mL . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxicity, indicating potential avenues for drug design.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antibacterial efficacy of similar acetamide derivatives.
    • Method : MIC determination against Klebsiella pneumoniae.
    • Findings : Compounds exhibited potent activity with MIC values suggesting effective concentrations for clinical application .
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects of this compound on HepG2 cells.
    • Method : MTT assay to measure cell viability post-treatment.
    • Results : The compound demonstrated significant inhibition of cell growth, supporting further investigation into its potential as an anticancer agent .

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-18(2)23-13-8-19(3)16-25(23)32-17-26(29)27-21-9-11-22(12-10-21)33(30,31)28-15-14-20-6-4-5-7-24(20)28/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBHAIKBQXEYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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